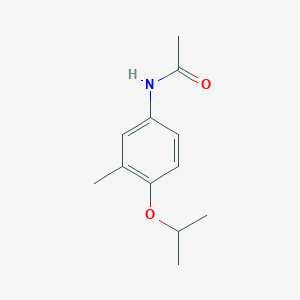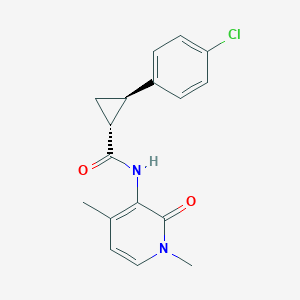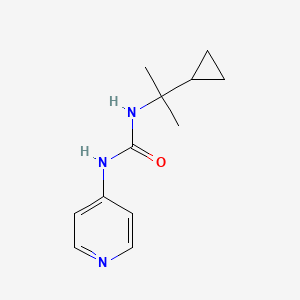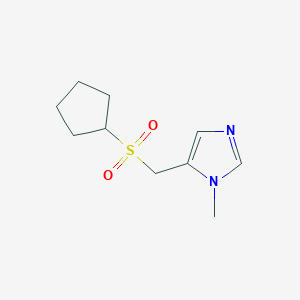![molecular formula C16H12N2O3 B7650796 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B7650796.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C16H12N2O3 . It is also known by other names such as “Phthalimide acetyl chloride” and "1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetylchlorid" .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, a thalidomide analog, (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-ethoxyphenyl)methylidene]benzohydrazide), has been identified as a promising broad-spectrum anti-inflammatory agent . Another study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C16H12N2O3, with an average mass of 280.278 Da and a monoisotopic mass of 280.084778 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various mechanisms. For example, a study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses by actions at a site that is overlapping with the binding site of 2-methyl-6 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .
Orientations Futures
The future directions of research on “N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” could involve further exploration of its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 . Additionally, its potential as a broad-spectrum anti-inflammatory agent could be further investigated .
Propriétés
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZPZEUESRPZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-5-bromofuran-3-carboxamide](/img/structure/B7650733.png)
![(5R)-3-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7650735.png)
![Methyl 6-[[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]carbamoyl]pyridine-3-carboxylate](/img/structure/B7650739.png)



![(2S)-2-N-methyl-1-N-[3-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7650764.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7650769.png)
![N,N-dimethyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7650778.png)
![2-(2,3-dihydroindol-1-yl)-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]acetamide](/img/structure/B7650800.png)

![3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B7650826.png)
